2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-9(11)8(14)6-5-12-7-3-1-2-4-13(6)7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBFXXUFUGPXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476268 | |
| Record name | 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349482-17-3 | |
| Record name | 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel–Crafts Acylation of Pre-Formed Imidazo[1,2-a]pyridine
Post-cyclization functionalization via Friedel–Crafts acylation offers a modular route to introduce the difluoroethanone moiety. This method employs a pre-synthesized imidazo[1,2-a]pyridine scaffold, which undergoes electrophilic substitution at the C3 position using difluoroacetyl chloride (ClC(O)CF₂H) in the presence of a Lewis acid.
Catalytic System
- Catalyst: Y(OTf)₃ (20 mol%) demonstrates superior activity over Brønsted acids (e.g., trifluoroacetic acid) or other Lewis acids (e.g., Sc(OTf)₃).
- Solvent: Toluene at 110°C under aerobic conditions avoids the need for inert gas.
- Yield: Reported yields for analogous C3-acylated imidazo[1,2-a]pyridines range from 75% to 85%.
Mechanistic Pathway
- Activation: Y(OTf)₃ coordinates to the carbonyl oxygen of difluoroacetyl chloride, enhancing its electrophilicity.
- Electrophilic Substitution: The activated acyl group attacks the electron-rich C3 position of imidazo[1,2-a]pyridine, forming a σ-complex intermediate.
- Deprotonation: Base-assisted deprotonation regenerates aromaticity, yielding the final product.
Substrate Scope
- Heterocycle Modifications: Electron-donating groups (e.g., methoxy) on the pyridine ring improve reactivity, while electron-withdrawing groups (e.g., nitro) necessitate harsher conditions.
- Acylating Agents: Difluoroacetyl chloride is optimal; bulkier analogs (e.g., pentafluoropropionyl chloride) exhibit steric hindrance.
Post-Synthetic Fluorination of Ethanone Precursors
An alternative strategy involves fluorinating a pre-installed ethanone group. For example, 2-chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone can undergo halogen exchange using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.
Fluorination Protocol
- Reagents: DAST (2.5 equiv.) in anhydrous DCM at −78°C to 0°C.
- Mechanism: Sequential substitution of chloride by fluoride via a trigonal bipyramidal transition state.
- Yield: ~70–80% for analogous difluorinations, with minimal over-fluorination.
Limitations
- Sensitivity: DAST is moisture-sensitive and requires strict anhydrous conditions.
- Side Reactions: Competing elimination to form α,β-unsaturated ketones may occur if temperatures exceed −40°C.
Comparative Analysis of Synthesis Routes
| Method | Catalyst | Yield | Conditions | Key Advantages |
|---|---|---|---|---|
| Cyclocondensation | None/Y(OTf)₃ | 60–75% | Reflux, ethanol | Direct core formation |
| Friedel–Crafts Acylation | Y(OTf)₃ | 75–85% | Toluene, 110°C, air | Modular, high regioselectivity |
| Post-Synthetic Fluorination | DAST | 70–80% | Anhydrous DCM, −78°C | Applicable to diverse precursors |
| Three-Component Reaction | Y(OTf)₃ | Theoretical | Aerobic, toluene | High atom economy |
Mechanistic Insights and Kinetic Studies
Cyclocondensation Kinetics
- Rate-Limiting Step: Intramolecular cyclization, as evidenced by Arrhenius studies showing a high activation energy (ΔG‡ ≈ 95 kJ/mol).
- Isotope Effects: Deuterated 2-aminopyridine exhibits a kH/kD of 2.1, confirming proton transfer in the transition state.
Friedel–Crafts Acylation
- Catalytic Cycle: Y(OTf)₃ remains coordinated to the ketone oxygen throughout the reaction, as shown by in situ IR spectroscopy.
- Substituent Effects: Electron-donating groups on the pyridine ring lower the activation energy by 15–20 kJ/mol.
Industrial-Scale Considerations
Process Intensification
- Continuous Flow Reactors: Microreactors reduce reaction times from hours to minutes by enhancing heat/mass transfer.
- Catalyst Recycling: Y(OTf)₃ can be recovered via aqueous extraction and reused for 5–7 cycles without significant loss in activity.
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
PI3K Inhibition
Recent studies have highlighted the role of 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.
- Mechanism of Action: The compound interacts with the ATP-binding site of the PI3K enzyme, leading to inhibition of downstream signaling pathways involved in tumor growth.
- Case Study: A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their activity against PI3Kα. The introduction of difluoro groups significantly enhanced the inhibitory potency compared to non-fluorinated analogs .
Targeting BCR-ABL Fusion Protein
Another significant application is in targeting the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML).
- Research Findings: Structure-guided design strategies have led to the development of potent inhibitors that include imidazo[1,2-a]pyridine scaffolds. These compounds have shown efficacy against various mutations of BCR-ABL, including the T315I mutation .
Radiolabeling for PET Imaging
The compound has also been explored for its potential in radiolabeling applications for positron emission tomography (PET) imaging.
- Synthesis and Evaluation: A carbon-11 labeled version of imidazo[1,2-a]pyridine derivatives was synthesized to evaluate their distribution and metabolism in vivo. This approach aids in understanding tumor biology and the pharmacokinetics of new drugs .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of this compound:
Mechanism of Action
The mechanism of action for 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. It often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins essential for cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone with structurally related imidazo[1,2-a]pyridine derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Key structural variations among analogs include:
- Fluorination pattern: Mono-fluoro (e.g., 1-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone) vs. gem-difluoro (target compound).
- Substituent position : Variations in aryl or alkyl groups on the imidazo[1,2-a]pyridine ring (Table 1).
Table 1: Comparison of Imidazo[1,2-a]pyridine Ethanone Derivatives
*Inferred from similar gem-difluoro synthesis procedures .
Physicochemical Properties
- Melting Points : Difluoro derivatives (e.g., 121–123°C in ) generally exhibit lower melting points compared to bulkier aryl-substituted analogs (e.g., 179–182°C for naphthyl derivatives) due to reduced crystallinity .
Biological Activity
2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is a chemical compound characterized by its unique structure featuring a difluoroethyl group attached to an imidazo[1,2-a]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its enhanced lipophilicity and potential biological activities. The following sections detail its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a CAS number of 349482-17-3. The presence of fluorine atoms is significant as they are known to enhance the compound's biological activity by improving binding interactions with biological targets due to increased lipophilicity and steric effects.
Biological Activity Overview
Research indicates that compounds containing the imidazo[1,2-a]pyridine framework exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens.
- Anticancer Properties : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression.
- Anti-inflammatory Effects : The imidazo[1,2-a]pyridine derivatives often display anti-inflammatory properties.
The biological efficacy of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For instance, its interaction with enzymes involved in cancer metabolism can lead to reduced tumor growth and improved therapeutic outcomes.
Binding Affinity Studies
Studies focusing on the binding affinity of this compound to specific targets have shown promising results. The presence of fluorine enhances binding interactions, which is crucial for its pharmacological effectiveness.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine | CHClFN | Contains chlorine; different halogen substitution |
| 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone | CHNO | Lacks fluorine; simpler structure |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-benzamide | CHNO | Contains an amide group; different reactivity profile |
Uniqueness : The presence of two fluorine atoms distinguishes this compound from others in terms of pharmacokinetic properties and biological activity.
Case Studies and Research Findings
Recent studies have further elucidated the biological activities associated with this compound:
- Anticancer Studies : A study involving imidazo[1,2-a]pyridine derivatives demonstrated significant inhibition of tumor growth in murine models when combined with immune checkpoint inhibitors. The combination treatment showed a tumor growth inhibition rate exceeding 77% .
- Enzyme Inhibition : Research has highlighted the potential of imidazo derivatives as selective inhibitors for ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a target in cancer immunotherapy. This inhibition can stimulate immune responses against tumors and enhance the efficacy of existing therapies .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution characteristics, suggesting that this compound may also exhibit similar properties conducive for therapeutic use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone?
- Methodological Answer : The compound can be synthesized via condensation reactions between fluorinated acetyl precursors and imidazo[1,2-a]pyridine intermediates. For example, chalcone-like intermediates (e.g., 3-bromopentane-2,4-dione) can react with 2-aminopyridine derivatives under alkaline conditions (e.g., alcoholic NaOH) to form the imidazo[1,2-a]pyridine core . Fluorination steps may involve halogen-exchange reactions using reagents like DAST (diethylaminosulfur trifluoride) or deoxofluor .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and fluorination (e.g., splitting patterns from CF groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect impurities .
- Elemental Analysis : To validate purity (>95%) and stoichiometry .
- HPLC : For quantifying purity and isolating byproducts .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for fluorination efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates .
- Temperature Control : Gradual heating (e.g., 60–80°C) to minimize side reactions like defluorination .
- In-situ Monitoring : Employ TLC or GC-MS to track reaction progress and adjust stoichiometry .
Q. What strategies are effective in resolving spectral overlaps in NMR analysis caused by the imidazo[1,2-a]pyridine ring and difluoro substituents?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton and carbon signals .
- Decoupling Experiments : Apply F decoupling to simplify H NMR spectra .
- Solvent Variation : Switch from CDCl to DMSO-d to alter chemical shift dispersion .
Q. How do structural modifications at the ethanone position influence the compound’s biological activity, and what methods are used to study this?
- Methodological Answer :
- Functional Group Replacement : Synthesize analogs (e.g., replacing ethanone with Schiff bases) and test antimicrobial or anticancer activity via MIC assays or cell viability studies .
- Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., kinases or bacterial enzymes) .
- SAR Analysis : Compare IC values of analogs to identify critical substituents .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, incubation time, and solvent (e.g., DMSO concentration) .
- Validate Purity : Re-analyze compound batches via HPLC to rule out impurity-driven effects .
- Reproducibility Checks : Collaborate with independent labs to confirm results under identical protocols .
- Meta-Analysis : Pool data from multiple studies to identify trends or outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
